6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .Physical And Chemical Properties Analysis
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 184.22 .Scientific Research Applications
Synthesis and Fungicidal Properties
A significant application of derivatives of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is in the synthesis of specific esters and acids with potential fungicidal properties. The synthesis involves reactions with amines and methyl glycinate, leading to the production of compounds like pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which have been shown to possess fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Novel Synthesis Methods
Research has also been conducted on novel methods for preparing esters and amides of similar compounds. For instance, a study describes a new method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, which are structurally related to 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (Santilli, Kim, & Wanser, 1971).
Spectroscopy and Structural Analysis
Another application area is in the study of molecular structure and spectroscopy. Pyrimidine-5-carboxylic acid derivatives, including those with 2-methyl and 4-methyl substitutions, have been synthesized and analyzed using proton NMR spectroscopy. This study helps in understanding the hydration and molecular structure of these compounds (Kress, 1994).
Pharmaceutical Applications
In the pharmaceutical context, there's research on the synthesis of various derivatives of pyrimidine-6-carboxylic acids for their potential medicinal properties. This includes the exploration of nucleophilic and electrophilic reactions to create a range of derivatives for pharmaceutical applications (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992).
properties
IUPAC Name |
6-methyl-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUATPPOUXOXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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